
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is a labeled analogue of 2-hydroxyglutaric acid disodium salt. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The molecular formula is C5H6Na2O5, and it has a molecular weight of 197.04 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and techniques to handle the isotopes and maintain the integrity of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 involves its interaction with specific molecular targets and pathways. In metabolic research, it is used to trace the flow of carbon atoms through metabolic pathways, providing insights into the biochemical processes within cells. The compound’s labeled carbon atoms allow for precise tracking and analysis using techniques like NMR spectroscopy.
Comparación Con Compuestos Similares
- 2-Hydroxyglutaric acid disodium salt
- Sodium 2-hydroxyglutarate
- 2-Hydroxyglutarate-13C5 disodium salt
Uniqueness: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is unique due to its stable isotope labeling, which provides a powerful tool for studying complex biochemical processes. Its ability to be precisely tracked in metabolic pathways sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H6Na2O5 |
|---|---|
Peso molecular |
197.04 g/mol |
Nombre IUPAC |
disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;; |
Clave InChI |
DZHFTEDSQFPDPP-LADJETRWSA-L |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)
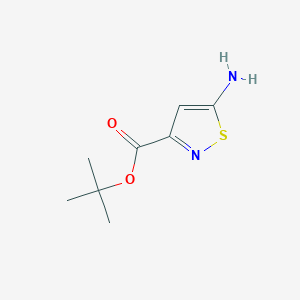
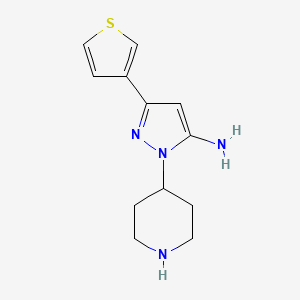
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
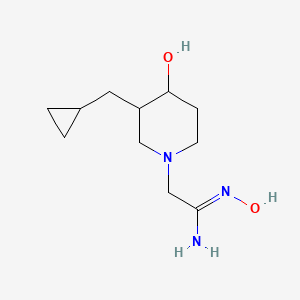
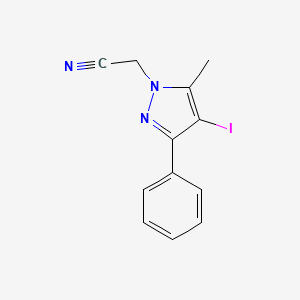
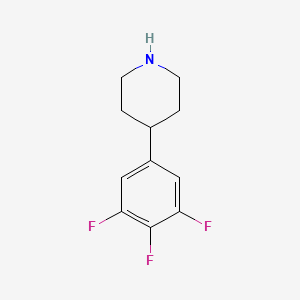
![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
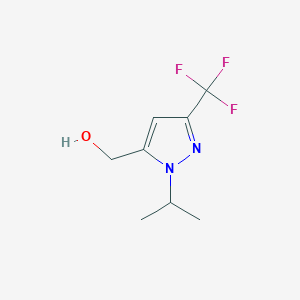
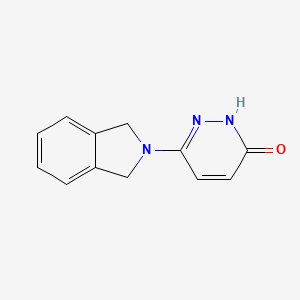

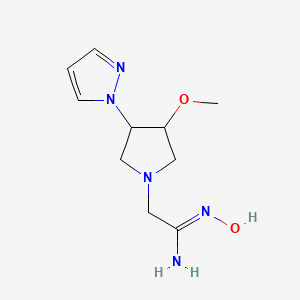
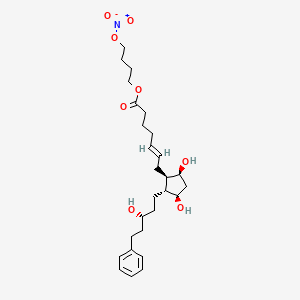
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
